![molecular formula C19H29N3O4 B14146960 Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate CAS No. 20983-96-4](/img/structure/B14146960.png)
Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate is a complex organic compound with a molecular formula of C19H29N3O4. This compound is known for its unique structure, which includes a butyl ester group, a diethylaminoethyl group, and an oxoacetylamino group attached to a benzoate core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of 4-aminobenzoic acid, which is then reacted with butanol in the presence of a catalyst to form butyl 4-aminobenzoate. This intermediate is then subjected to further reactions involving diethylaminoethylamine and oxoacetic acid to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required standards for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with cellular receptors, while the oxoacetylamino group may participate in enzymatic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate: Similar structure but with an ethyl ester group instead of a butyl ester group.
Methyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate: Contains a methyl ester group.
Propyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate: Contains a propyl ester group.
Uniqueness
Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate is unique due to its butyl ester group, which can influence its solubility, reactivity, and biological activity compared to its ethyl, methyl, and propyl counterparts. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.
Propriétés
Numéro CAS |
20983-96-4 |
|---|---|
Formule moléculaire |
C19H29N3O4 |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
butyl 4-[[2-[2-(diethylamino)ethylamino]-2-oxoacetyl]amino]benzoate |
InChI |
InChI=1S/C19H29N3O4/c1-4-7-14-26-19(25)15-8-10-16(11-9-15)21-18(24)17(23)20-12-13-22(5-2)6-3/h8-11H,4-7,12-14H2,1-3H3,(H,20,23)(H,21,24) |
Clé InChI |
RDWSQUJZADOIPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN(CC)CC |
Solubilité |
44.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide](/img/structure/B14146889.png)
![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)
![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)

![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)

![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)


